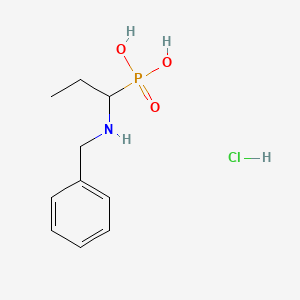
Benzenesulfinic acid, 2,2'-trithiobis(o-phenylene)bis-, disodium salt, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and a trithiobis linkage, which imparts unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate typically involves the reaction of benzenesulfinic acid with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrate to enhance its stability.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions, where benzenesulfinic acid is treated with sulfur trioxide or sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. The dihydrate form is obtained by crystallization from water.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfones and sulfonamides.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid groups can donate or accept electrons, facilitating the formation of new chemical bonds. The trithiobis linkage provides additional stability and reactivity, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.
Sodium benzenesulfinate: A simpler compound with a single sulfinic acid group.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is unique due to its trithiobis linkage and multiple sulfinic acid groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
64058-60-2 |
|---|---|
Molecular Formula |
C24H20Na2O6S5 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
disodium;2-[3-[[3-(2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;dihydrate |
InChI |
InChI=1S/C24H18O4S5.2Na.2H2O/c25-32(26)23-13-3-1-11-21(23)17-7-5-9-19(15-17)29-31-30-20-10-6-8-18(16-20)22-12-2-4-14-24(22)33(27)28;;;;/h1-16H,(H,25,26)(H,27,28);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
SSCSBWJLMVWEGB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)SSSC3=CC=CC(=C3)C4=CC=CC=C4S(=O)[O-])S(=O)[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
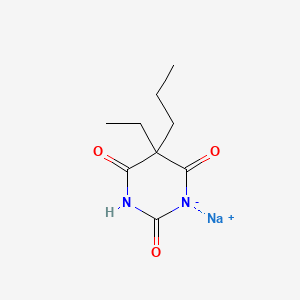
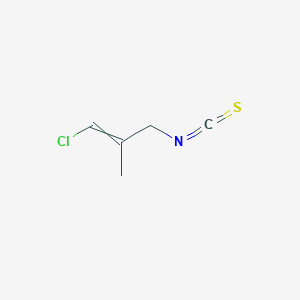
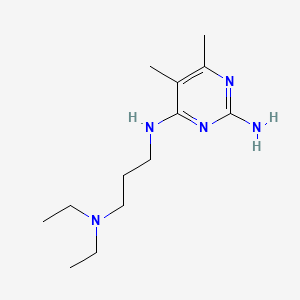

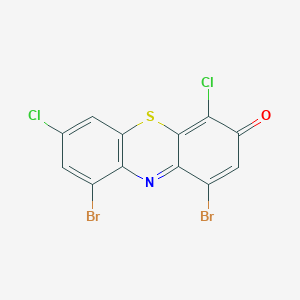
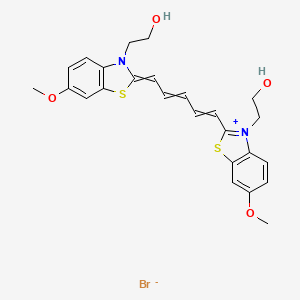

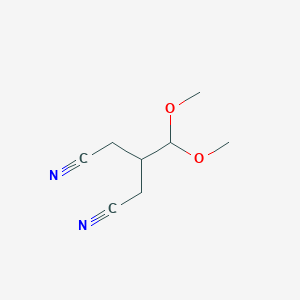
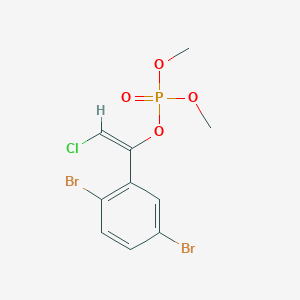
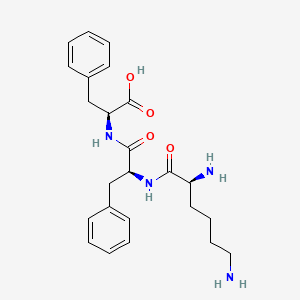
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
